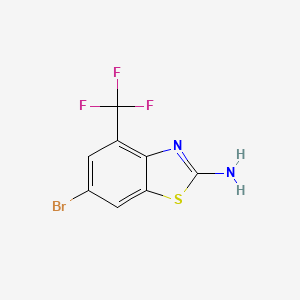
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) is a complex polymer known for its unique chemical structure and properties This compound is characterized by the presence of dicyanovinyl groups, which contribute to its distinctive reactivity and functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) typically involves a multi-step process. One common method includes the polymerization of monomers containing dicyanovinyl groups under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the polymerization process .
Industrial Production Methods
In an industrial setting, the production of this compound) may involve large-scale polymerization reactors where the monomers are subjected to high temperatures and pressures to achieve the desired polymerization. The use of catalysts and initiators can also enhance the efficiency of the polymerization process .
Análisis De Reacciones Químicas
Types of Reactions
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) undergoes various chemical reactions, including:
Oxidation: The dicyanovinyl groups can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dicyanovinyl groups into different functional groups, altering the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where the dicyanovinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups .
Aplicaciones Científicas De Investigación
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) has a wide range of scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Chemistry: Employed as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential use in biological systems, including drug delivery and bioimaging.
Industry: Utilized in the production of specialized polymers and materials for industrial applications.
Mecanismo De Acción
The mechanism of action of POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) involves its interaction with molecular targets through its dicyanovinyl groups. These groups can participate in various chemical reactions, leading to changes in the polymer’s properties. The pathways involved include electron transfer processes and the formation of covalent bonds with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY)
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(METHOXY)
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(ETHOXY)
Uniqueness
This compound) is unique due to its specific dicyanovinyl groups, which impart distinct electronic and chemical properties. Compared to similar compounds, it exhibits different reactivity and functionality, making it suitable for specialized applications in various scientific fields .
Propiedades
Número CAS |
159624-03-0 |
|---|---|
Fórmula molecular |
((C14H13N3O2)(C12H19N2O2))n |
Peso molecular |
0 |
Sinónimos |
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY& |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






